![molecular formula C24H28N2O6 B322901 PROPYL 4-(3-{[4-(PROPOXYCARBONYL)PHENYL]CARBAMOYL}PROPANAMIDO)BENZOATE](/img/structure/B322901.png)
PROPYL 4-(3-{[4-(PROPOXYCARBONYL)PHENYL]CARBAMOYL}PROPANAMIDO)BENZOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PROPYL 4-(3-{[4-(PROPOXYCARBONYL)PHENYL]CARBAMOYL}PROPANAMIDO)BENZOATE is a complex organic compound with a unique structure that includes multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 4-(3-{[4-(PROPOXYCARBONYL)PHENYL]CARBAMOYL}PROPANAMIDO)BENZOATE typically involves multi-step organic reactions. One common method includes the reaction of 4-aminobenzoic acid with propyl chloroformate to form the propyl ester. This intermediate is then reacted with 4-oxo-4-[4-(propoxycarbonyl)anilino]butanoic acid under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Specific catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
PROPYL 4-(3-{[4-(PROPOXYCARBONYL)PHENYL]CARBAMOYL}PROPANAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like N-bromophthalimide in an aqueous acetic acid medium.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: N-bromophthalimide in aqueous acetic acid medium.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Various nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
PROPYL 4-(3-{[4-(PROPOXYCARBONYL)PHENYL]CARBAMOYL}PROPANAMIDO)BENZOATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of PROPYL 4-(3-{[4-(PROPOXYCARBONYL)PHENYL]CARBAMOYL}PROPANAMIDO)BENZOATE involves its interaction with specific molecular targets. The compound can undergo oxidation to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the modulation of enzyme activities and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-oxo-4-arylbutanoic acids: These compounds share a similar structural motif and undergo similar oxidation reactions.
Propyl esters of benzoic acid derivatives: These compounds have comparable ester functional groups and can undergo similar chemical reactions.
Uniqueness
Its specific structure also provides distinct biological activities that are not observed in closely related compounds .
Propiedades
Fórmula molecular |
C24H28N2O6 |
|---|---|
Peso molecular |
440.5 g/mol |
Nombre IUPAC |
propyl 4-[[4-oxo-4-(4-propoxycarbonylanilino)butanoyl]amino]benzoate |
InChI |
InChI=1S/C24H28N2O6/c1-3-15-31-23(29)17-5-9-19(10-6-17)25-21(27)13-14-22(28)26-20-11-7-18(8-12-20)24(30)32-16-4-2/h5-12H,3-4,13-16H2,1-2H3,(H,25,27)(H,26,28) |
Clave InChI |
ITZQEPDNIPTLLR-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)NC2=CC=C(C=C2)C(=O)OCCC |
SMILES canónico |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)NC2=CC=C(C=C2)C(=O)OCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[(4-ethoxy-4-oxobutanoyl)amino]benzoate](/img/structure/B322818.png)
![3-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide](/img/structure/B322821.png)
![3-bromo-4-methoxy-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide](/img/structure/B322823.png)
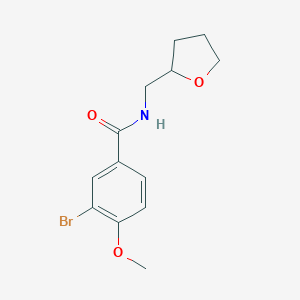
![N-[4-(1-azepanylsulfonyl)phenyl]-3-bromo-4-methoxybenzamide](/img/structure/B322827.png)
![3-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-methoxybenzamide](/img/structure/B322830.png)
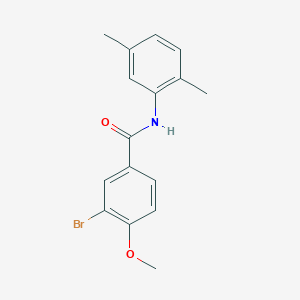
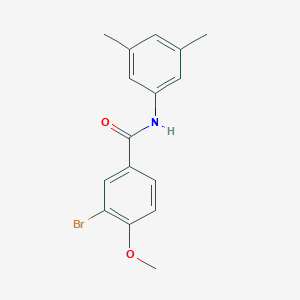
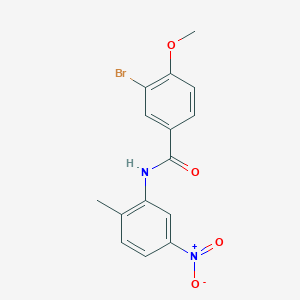
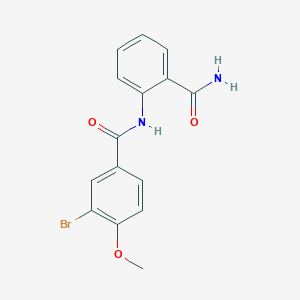
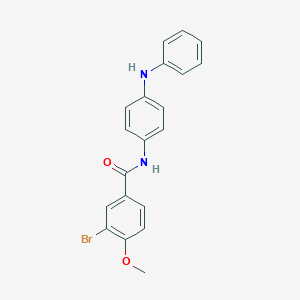
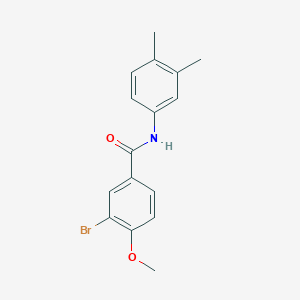
![Ethyl 4-[2-(3-iodo-4-methoxybenzoyl)hydrazino]-4-oxobutanoate](/img/structure/B322842.png)
![Ethyl 4-{2-[(3-chloro-1-benzothien-2-yl)carbonyl]hydrazino}-4-oxobutanoate](/img/structure/B322843.png)
